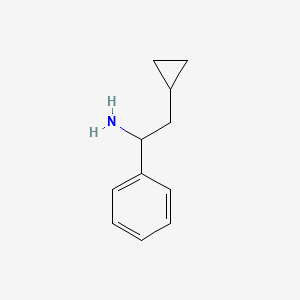
2-Cyclopropyl-1-phenylethan-1-amine
Übersicht
Beschreibung
“2-Cyclopropyl-1-phenylethan-1-amine” is an organic compound that contains a cyclopropyl group, a phenyl group, and an amine group . It is related to the class of compounds known as amines, which are organic compounds that contain and are often based on one or more atoms of nitrogen .
Molecular Structure Analysis
The molecular structure of “this compound” includes a cyclopropyl group, a phenyl group, and an amine group . The molecular weight of this compound is 161.25 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Cyclopropyl amines, such as 2-cyclopropyl-1-phenylethan-1-amine, can be synthesized effectively using reactions involving enamines and trimethylsilyl enol ethers with CH2I2 and Et3Al. This method offers high yields and advantages over traditional cyclopropanation reagents (Kadikova et al., 2015).
Chemical Interactions and Structural Analysis
- The ionophore lasalocid A forms complexes with phenethylamines (similar to this compound) in nonpolar solution, providing insights into the structural and kinetic aspects of these interactions (Shen & Patel, 1977).
Catalytic Applications
- Copper-promoted N-cyclopropylation processes involving cyclopropylboronic acid and anilines or amines, like this compound, demonstrate the potential for producing various N-cyclopropyl derivatives efficiently (Bénard et al., 2010).
Biologically Active Compounds Synthesis
- The synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, which include structures like this compound, is significant for producing biologically active compounds. These methods emphasize diastereo- and enantioselectivity (Feng et al., 2019).
Biocatalysis in Pharmaceutical Synthesis
- Biocatalytic approaches have been applied to synthesize cyclopropyl amines like this compound, crucial for developing pharmaceuticals such as the anti-thrombotic agent ticagrelor (Hugentobler et al., 2016).
Oxidation Reactions
- Oxidative reactions involving cyclopropylamines, akin to this compound, demonstrate the formation of various products, shedding light on the underlying reaction mechanisms and potential applications in synthetic chemistry (Hiyama et al., 1975).
Safety and Hazards
Wirkmechanismus
Target of Action
2-Cyclopropyl-1-phenylethan-1-amine is a derivative of phenethylamine . Phenethylamine acts as a central nervous system stimulant in humans . It regulates monoamine neurotransmission by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . Therefore, it’s plausible that this compound may have similar targets.
Mode of Action
Phenethylamine binds to TAAR1, a G-protein coupled receptor, and inhibits VMAT2, which is responsible for packaging monoamines into vesicles for later release . This interaction could lead to increased levels of monoamines in the synaptic cleft, enhancing neurotransmission.
Biochemical Pathways
Phenethylamine, and by extension possibly this compound, affects the monoamine neurotransmission pathway . By binding to TAAR1 and inhibiting VMAT2, it can increase the concentration of monoamines like dopamine, norepinephrine, and serotonin in the synaptic cleft . This can lead to downstream effects such as mood elevation, increased alertness, and potentially appetite suppression.
Pharmacokinetics
Phenethylamine, a structurally similar compound, is primarily metabolized by monoamine oxidase b (mao-b), and to a lesser extent by other enzymes such as mao-a . This metabolism primarily occurs in the small intestine, which can impact the bioavailability of the compound .
Result of Action
Phenethylamine’s action on the monoamine neurotransmission pathway can lead to increased alertness, mood elevation, and potentially appetite suppression .
Action Environment
For instance, the compound is stored at a temperature of 4°C, suggesting that it may be sensitive to heat .
Eigenschaften
IUPAC Name |
2-cyclopropyl-1-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNFPPQWCGEPGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
681509-99-9 | |
| Record name | 2-cyclopropyl-1-phenylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



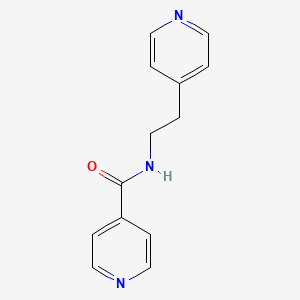
![3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide](/img/structure/B3278661.png)
![N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3278665.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3278669.png)
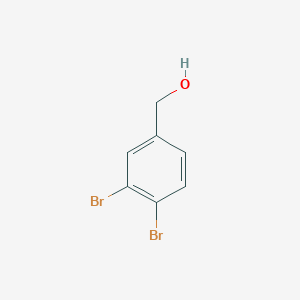
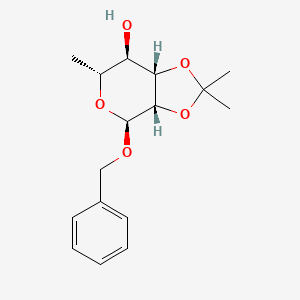
![5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3278699.png)
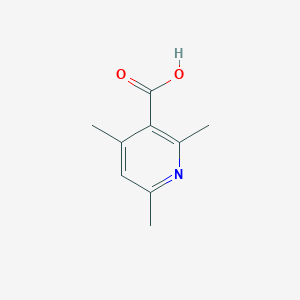
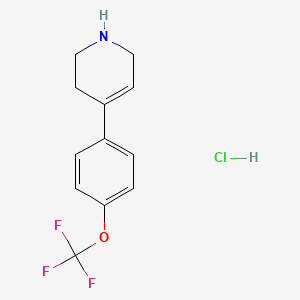
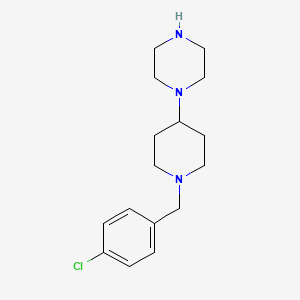
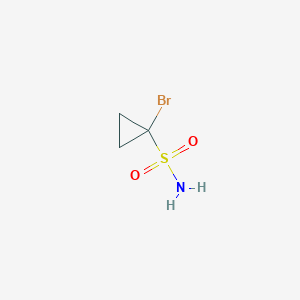
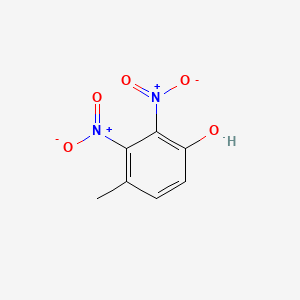
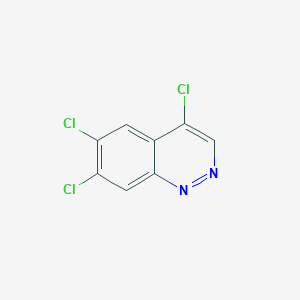
![5-Nitro-2-[(oxiran-2-yl)methoxy]phenol](/img/structure/B3278774.png)